
iron;1,1,2-trichloro-N-propylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;1,1,2-trichloro-N-propylpropan-1-amine is a chemical compound that features a complex structure with iron as a central element. This compound is known for its unique properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms and a propylamine group attached to a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iron;1,1,2-trichloro-N-propylpropan-1-amine typically involves the reaction of iron salts with 1,1,2-trichloro-N-propylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Iron;1,1,2-trichloro-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states or to remove chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Iron;1,1,2-trichloro-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of iron;1,1,2-trichloro-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-N-propylpropan-1-amine: Lacks the iron component but has a similar structure.
Iron;1,1,2-trichloro-N-methylpropan-1-amine: Similar structure with a methyl group instead of a propyl group.
Uniqueness: Iron;1,1,2-trichloro-N-propylpropan-1-amine is unique due to the presence of iron, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where iron’s catalytic or electronic properties are beneficial.
Eigenschaften
CAS-Nummer |
61331-62-2 |
|---|---|
Molekularformel |
C6H12Cl3FeN |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
iron;1,1,2-trichloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H12Cl3N.Fe/c1-3-4-10-6(8,9)5(2)7;/h5,10H,3-4H2,1-2H3; |
InChI-Schlüssel |
ABAFGOUQYNRYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C(C)Cl)(Cl)Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)

![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
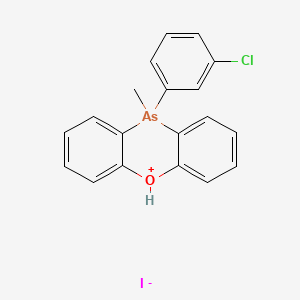
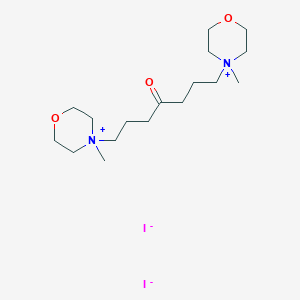
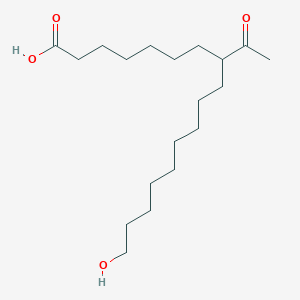
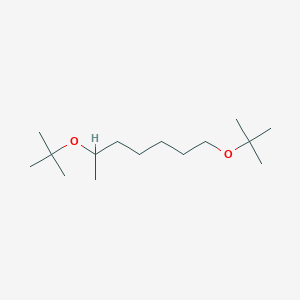
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
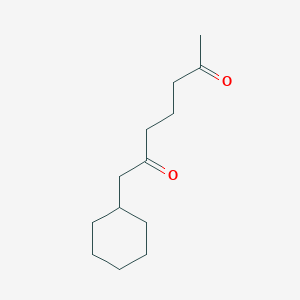
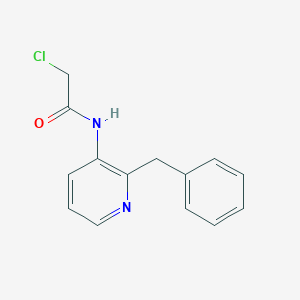
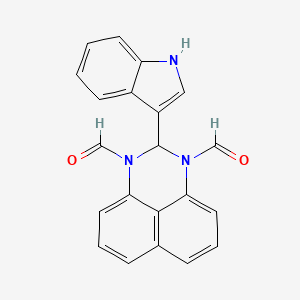


![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
